molecular formula C18H18N4O3 B7720830 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline

Cat. No.: B7720830
M. Wt: 338.4 g/mol
InChI Key: XUKYVDXOQRDGST-UHFFFAOYSA-N
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Description

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitro group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or cellular targets to inhibit growth or replication. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar electronic properties.

    Nitroanilines: Compounds with nitro and aniline groups that exhibit similar reactivity patterns.

Uniqueness

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline is unique due to the combination of the oxadiazole ring with the nitro and aniline groups, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11(2)19-15-9-8-13(10-16(15)22(23)24)18-20-17(21-25-18)14-7-5-4-6-12(14)3/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKYVDXOQRDGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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